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In the realm of computational chemistry and molecular physics, accurately predicting the
vibrational states of molecules is crucial for understanding their reactivity, spectroscopic
properties, and thermodynamic behavior. Among the various numerical methods developed to
solve the vibrational Schrodinger equation, the Discrete Variable Representation (DVR) and the
Finite Element Method (FEM) are two powerful techniques. This guide provides an objective
comparison of their performance, supported by computational data, to assist researchers,
scientists, and drug development professionals in selecting the appropriate method for their
needs.

Introduction to DVR and FEM

Discrete Variable Representation (DVR) is a grid-based method where the wavefunction is
represented by its values at a discrete set of points in the coordinate space. A key advantage of
DVR is that the potential energy operator is diagonal in this representation, which significantly
simplifies the calculation of the Hamiltonian matrix elements.[1] This method is particularly well-
suited for systems with large amplitude motions and complex, anharmonic potential energy
surfaces.[2]

Finite Element Method (FEM) is a numerical technique for solving partial differential equations
by dividing a complex system into a collection of smaller, simpler subdomains called finite
elements.[3][4] Within each element, the solution is approximated by a set of basis functions.
FEM is a versatile and widely used method in engineering and structural mechanics for
vibration analysis, where it is used to determine natural frequencies and mode shapes.[3][5] Its
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application in quantum chemistry for vibrational states is less common than DVR but offers an
alternative approach, particularly for systems that can be effectively discretized.

Comparative Analysis

The choice between DVR and FEM for calculating vibrational states depends on several
factors, including the size and complexity of the molecule, the desired accuracy, and the
available computational resources. The following table summarizes the key characteristics of
each method.
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Feature

Discrete Variable
Representation (DVR)

Finite Element Method
(FEM)

Fundamental Principle

Represents the wavefunction
on a grid of discrete points.
The potential energy operator

is diagonal.

Discretizes the domain into a
mesh of finite elements. Solves
the eigenvalue problem for the
global mass and stiffness

matrices.[3]

Typical Applications

Ro-vibrational spectra of small
to medium-sized molecules,
systems with large amplitude
motion, and complex potential

energy surfaces.[2][6]

Primarily used in structural
mechanics for vibration
analysis.[7] Applied to
vibrational problems in
molecules, including diatomic

molecules and fullerenes.[8][9]

Accuracy

High accuracy can be
achieved by increasing the
number of grid points. The
convergence can be

systematically checked.[1][10]

Accuracy is improved by
refining the mesh (increasing
the number of elements) or
using higher-order basis
functions within elements.[11]
[12]

Computational Cost

The size of the Hamiltonian
matrix scales with the number
of grid points. For
multidimensional systems, this
can lead to very large
matrices. Pruning techniques
can significantly reduce the
cost.[6]

The computational cost is
related to the number of
elements and the number of
nodes in the mesh. Efficient for
sparse matrices that arise from

the discretization.

Ease of Implementation

Conceptually straightforward
for one-dimensional systems.
Multidimensional
implementations can be
complex but are available in
specialized software packages
like DVR3D.[3]

General-purpose FEM
software is widely available.
However, adapting it for
quantum mechanical
vibrational problems may
require significant

customization.
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The PES is simply evaluated at ) )
] ] o The potential energy is
] ) the grid points, avoiding the )
Handling of Potential Energy o ) integrated over each element,
need for analytical integration ] ] )
Surface (PES) ) ] which may require numerical
of potential energy matrix
quadrature.
elements.[1]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility of computational results. Below are
representative protocols for DVR and FEM calculations.

DVR Calculation Protocol (Example using DVR3D for a
triatomic molecule)

The DVR3D program suite is a widely used tool for calculating ro-vibrational spectra of
triatomic molecules.[3] A typical computational protocol involves the following steps:

Coordinate System Selection: Choose an appropriate internal coordinate system, such as
Jacobi or Radau coordinates, to describe the molecular geometry.[3]

Potential Energy Surface (PES): Provide the ab initio or empirically fitted PES for the
molecule. The potential is required at the DVR grid points.

Basis Set Definition:

o For the radial degrees of freedom (e.g., bond lengths), Morse oscillator-like or sine-based
functions are often used to define the DVR.[1][9]

o For the angular degree of freedom, a DVR based on Legendre polynomials is commonly
employed.[1]

Hamiltonian Construction: The kinetic energy operator is constructed in the chosen
coordinates. The potential energy operator is represented by its values on the DVR grid.

Successive Diagonalization and Truncation: To manage the size of the Hamiltonian matrix, a
multi-step procedure is often used. The Hamiltonian for one degree of freedom is
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diagonalized, and the resulting eigenfunctions are used as a basis for the next degree of
freedom. The basis is truncated at each step to remove high-energy states.[3]

o Final Diagonalization: The final, smaller Hamiltonian matrix is diagonalized to obtain the
vibrational energy levels and wavefunctions.

e Spectrum Calculation: If required, transition dipole moments are calculated on the DVR grid
to determine the intensities of spectroscopic transitions.[3]

FEM Calculation Protocol (General procedure for
vibrational analysis)

The application of FEM to molecular vibrations involves solving the eigenvalue problem derived
from the discretized Schrodinger equation. A general protocol is as follows:

» Domain Discretization (Meshing): The spatial domain of the molecule's vibrational
coordinates is divided into a mesh of finite elements (e.g., triangles or quadrilaterals for 2D
problems, tetrahedra or hexahedra for 3D problems).[4]

o Element Type and Shape Functions: Select the type of element and the polynomial shape
functions that will be used to interpolate the wavefunction within each element. Higher-order
polynomials generally yield better accuracy.[3]

o Element Matrix Formulation: For each element, the element stiffness matrix (from the kinetic
and potential energy operators) and the element mass matrix are formulated. This involves
integrating the basis functions and the potential over the element's domain.[3]

o Assembly of Global Matrices: The element stiffness and mass matrices are assembled into
global matrices for the entire system. This process takes into account the connectivity of the
elements at the nodes.[3]

o Application of Boundary Conditions: The boundary conditions for the wavefunction (e.g.,
vanishing at large distances) are applied to the global system of equations.

» Eigenvalue Problem Solution: The resulting generalized eigenvalue problem, Ky = w2My
(where K is the global stiffness matrix, M is the global mass matrix, w are the vibrational
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frequencies, and { are the corresponding wavefunctions), is solved. Iterative solvers like the
Lanczos algorithm are often used for large systems.[3]

o Post-processing: The calculated eigenvalues (vibrational frequencies) and eigenvectors
(mode shapes) are analyzed.

Workflow for Vibrational State Calculation

The following diagram illustrates the general workflow for calculating vibrational states,
highlighting the distinct approaches of the DVR and FEM methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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